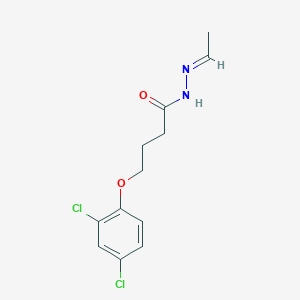
4-(2,4-dichlorophenoxy)-N'-ethylidenebutanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N'-ethylidenebutanohydrazide, commonly known as DCB, is a synthetic compound that belongs to the family of herbicides. It was first synthesized in 1955 by the German chemist, Fritz Schumann. DCB is widely used in agriculture to control the growth of weeds in crops such as corn, soybeans, and wheat. In recent years, DCB has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
DCB acts as a herbicide by inhibiting the biosynthesis of chlorophyll in plants. It does this by inhibiting the activity of the enzyme protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll. In cancer cells, DCB inhibits the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
DCB has been shown to have a range of biochemical and physiological effects. In plants, DCB inhibits the biosynthesis of chlorophyll, leading to the death of the plant. In cancer cells, DCB inhibits the activity of histone deacetylase, leading to the inhibition of cancer cell growth and proliferation. In addition, DCB has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DCB has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, DCB has some limitations for use in laboratory experiments. It is toxic to humans and animals, and therefore must be handled with care. In addition, its use as a herbicide may limit its availability for use in scientific research.
Zukünftige Richtungen
There are several future directions for research on DCB. In the field of agriculture, DCB could be further studied for its potential use in controlling the growth of weeds in crops. In the field of cancer research, DCB could be further studied for its potential use in the treatment of various types of cancer. In addition, DCB could be further studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Further research is needed to fully understand the potential applications of DCB in various fields of science.
Synthesemethoden
DCB can be synthesized by the reaction of 2,4-dichlorophenol with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The resulting product is then reacted with hydrazine hydrate to obtain DCB. The synthesis of DCB is a complex process that requires careful handling of chemicals and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
DCB has been extensively studied for its potential applications in various fields of science. In the field of agriculture, DCB has been shown to be effective in controlling the growth of weeds without harming the crops. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. DCB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
Eigenschaften
Molekularformel |
C12H14Cl2N2O2 |
|---|---|
Molekulargewicht |
289.15 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-N-[(E)-ethylideneamino]butanamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-2-15-16-12(17)4-3-7-18-11-6-5-9(13)8-10(11)14/h2,5-6,8H,3-4,7H2,1H3,(H,16,17)/b15-2+ |
InChI-Schlüssel |
FZFNAOIIJQKDEP-RSSMCMFDSA-N |
Isomerische SMILES |
C/C=N/NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
SMILES |
CC=NNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CC=NNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)









![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)
